Aqueous Solubility Advantage: Tolbutamide Sodium Enables Intravenous Formulation Versus Neutral Tolbutamide
Tolbutamide sodium (CAS 473-41-6) was specifically developed as a water-soluble salt to overcome the poor aqueous solubility of the neutral parent compound tolbutamide (CAS 64-77-7) [1]. The neutral tolbutamide is practically insoluble in water and requires dissolution in organic solvents or alkaline solutions for formulation, whereas the sodium salt is freely soluble in water, enabling the preparation of clear injectable solutions for intravenous administration [1]. This solubility distinction is the basis for the FDA-approved ORINASE DIAGNOSTIC injectable formulation containing tolbutamide sodium at a strength equivalent to 1 gram tolbutamide base per vial [2].
| Evidence Dimension | Aqueous solubility and formulation suitability |
|---|---|
| Target Compound Data | Freely soluble in water; forms clear aqueous solutions suitable for intravenous injection |
| Comparator Or Baseline | Neutral tolbutamide (CAS 64-77-7): practically insoluble in water; dissolves only in alkaline hydroxide solutions or organic solvents (acetone, chloroform, ethanol) |
| Quantified Difference | Qualitative transition from practically insoluble to freely soluble upon salt formation |
| Conditions | Physicochemical characterization; aqueous media at room temperature |
Why This Matters
This solubility differential is essential for applications requiring intravenous administration, including diagnostic pancreatic function testing and in vivo pharmacological studies where rapid, predictable systemic exposure is required.
- [1] DrugBank. Tolbutamide sodium (DBSALT001412). CAS 473-41-6. View Source
- [2] U.S. Food and Drug Administration. ORINASE DIAGNOSTIC (tolbutamide sodium) NDA 012095. View Source
